Urinary Excretion of 2-Dechloroethylifosfamide is Approximately 3-Fold Lower Than Its 3-Isomer
In a 24-hour urine analysis from nine cancer patients treated with ifosfamide, the urinary excretion of 2-dechloroethylifosfamide (2-DCE-IF) was found to be consistently and significantly lower than that of its major isomer, 3-dechloroethylifosfamide (3-DCE-IF) [1].
| Evidence Dimension | 24-hour Urinary Excretion (% of injected ifosfamide dose) |
|---|---|
| Target Compound Data | 4% |
| Comparator Or Baseline | 3-dechloroethylifosfamide: 11% |
| Quantified Difference | 2-DCE-IF excretion is 2.75-fold lower than 3-DCE-IF (7% absolute difference) |
| Conditions | 31P NMR spectroscopy of urine samples from 9 patients treated with ifosfamide |
Why This Matters
This data confirms 2-DCE-IF is a minor metabolite compared to its isomer, necessitating highly sensitive analytical methods for its accurate quantification and preventing its use as a sole biomarker for dechloroethylation pathway activity.
- [1] Gilard V, Martino R, Malet-Martino MC, Niemeyer U, Pohl J. Determination of the urinary excretion of ifosfamide and its phosphorated metabolites by phosphorus-31 nuclear magnetic resonance spectroscopy. Cancer Chemother Pharmacol. 1993;31(5):387-94. doi:10.1007/BF00686153. View Source
